N-benzyl-N,3,4-trimethylbenzamide
Description
N-Benzyl-N,3,4-trimethylbenzamide is a benzamide derivative characterized by a benzamide core (C₆H₅–CONH–) with methyl groups at the 3- and 4-positions of the aromatic ring and a benzyl group along with a methyl group substituent on the amide nitrogen.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-benzyl-N,3,4-trimethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-13-9-10-16(11-14(13)2)17(19)18(3)12-15-7-5-4-6-8-15/h4-11H,12H2,1-3H3 |
InChI Key |
YTQFPSJHEQWCIE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares N-benzyl-N,3,4-trimethylbenzamide with key analogs:
*Calculated based on formula C₁₈H₁₉NO.
Key Differences and Implications
The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, enhancing stability in polar environments, whereas the target’s benzyl group may improve solubility in nonpolar solvents .
Crystal Packing and Hydrogen Bonding :
- N-(3,4-Dimethylphenyl)benzamide () forms columnar structures via N–H⋯O hydrogen bonds. The target compound’s N-benzyl group likely disrupts such packing, reducing crystallinity and altering melting points .
Applications :
- Compounds with thiazole-sulfonamide substituents () exhibit bioactivity, suggesting that the target compound could be modified for pharmaceutical use .
- The N,O-bidentate directing group in ’s compound enables metal-catalyzed C–H functionalization, a property the target compound may lack due to its N-benzyl group .
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